molecular formula C19H19ClN6 B10926377 4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole

Cat. No.: B10926377
M. Wt: 366.8 g/mol
InChI Key: WQUZNFQSLZKDDC-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, a chloro substituent, and multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Chlorination: The next step involves the chlorination of the pyrazole rings using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenyl Group: The final step involves coupling the chlorinated pyrazole rings with a phenyl group through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use as a catalyst in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole is unique due to its combination of multiple pyrazole rings, a phenyl group, and a chloro substituent

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole

InChI

InChI=1S/C19H19ClN6/c1-12-15(10-21-24(12)3)18-17(20)19(16-11-22-25(4)13(16)2)26(23-18)14-8-6-5-7-9-14/h5-11H,1-4H3

InChI Key

WQUZNFQSLZKDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=NN2C3=CC=CC=C3)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

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